molecular formula C8H10O3 B1390124 trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid CAS No. 286442-92-0

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

Cat. No. B1390124
M. Wt: 154.16 g/mol
InChI Key: WELZENHDPWSVPL-UHFFFAOYSA-N
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Description

“trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid” is an organic compound with the molecular formula C8H10O3 . It contains a cyclobutane ring, which is a four-membered carbon ring, substituted with an ethynyl group (C≡CH), a hydroxy group (OH), and a carboxylic acid group (COOH). The “trans” configuration indicates that these substituents are on opposite sides of the cyclobutane ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclobutane ring, with the ethynyl, hydroxy, and carboxylic acid groups attached. The “trans” configuration would mean these groups are on opposite sides of the ring. The exact spatial arrangement would depend on the specific locations of these groups on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and hydroxy groups could increase its solubility in polar solvents. The exact properties would need to be determined experimentally .

properties

IUPAC Name

3-ethynyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-8(11)4-7(2,5-8)6(9)10/h1,11H,4-5H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELZENHDPWSVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C#C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185752, DTXSID301193603
Record name trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

CAS RN

286443-22-9, 286442-92-0
Record name trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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